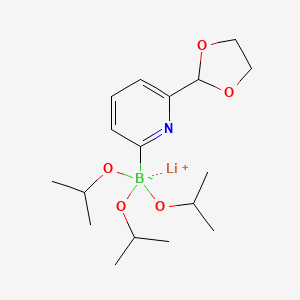
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)triisopropoxyborate
Übersicht
Beschreibung
“Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)triisopropoxyborate” is a chemical compound with the CAS Number: 1048030-50-7 . It has a molecular weight of 345.17 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C17H29BNO5.Li/c1-12(2)22-18(23-13(3)4,24-14(5)6)16-9-7-8-15(19-16)17-20-10-11-21-17;/h7-9,12-14,17H,10-11H2,1-6H3;/q-1;+1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 345.17 . The compound’s InChI code is1S/C17H29BNO5.Li/c1-12(2)22-18(23-13(3)4,24-14(5)6)16-9-7-8-15(19-16)17-20-10-11-21-17;/h7-9,12-14,17H,10-11H2,1-6H3;/q-1;+1 .
Wissenschaftliche Forschungsanwendungen
Aggregation and Reactivity in Aprotic Solvents
Studies on the aggregation of lithium salts in aprotic solvents, such as 1,3-dioxolane, reveal insights into the behavior of lithium compounds in non-polar environments. The aggregation of lithium phenolates, influenced by substituents and solvent polarity, highlights the complex interactions governing lithium salt reactivity in organic synthesis and possibly in electrolyte solutions for battery applications (Jackman, Smith, 1988).
Lithium Salt Structures in Solution
Research on lithium salts like lithium diisopropylamide in solvents such as 1,3-dioxolane unveils the solvation structures and ligand binding affinities, which are crucial for understanding the mechanisms in organolithium chemistry and could have implications for the stabilization and reactivity of lithium-based reagents in scientific research (Remenar, Lucht, Collum, 1997).
Electrolyte Solutions for Energy Storage
The use of 1,3-dioxolane in electrolyte solutions, particularly for lithium-sulfur batteries, demonstrates the potential of lithium salts in enhancing the performance of energy storage devices. The inclusion of specific lithium salts in dioxolane-based electrolytes can lead to improved cycling stability and coulombic efficiency, a critical aspect for the development of high-performance batteries (Yang, Men, Song, Zhou, Zhan, 2017).
Lithium Electrode Surface Chemistry
In-depth studies on the surface chemistry of lithium electrodes in solutions containing lithium salts and 1,3-dioxolane provide valuable insights into the formation of solid electrolyte interphase (SEI) layers. Understanding the interactions at the electrode-electrolyte interface is vital for improving the durability and performance of lithium-based batteries (Aurbach, Chusid, Weissman, Dan, 1996).
Eigenschaften
IUPAC Name |
lithium;[6-(1,3-dioxolan-2-yl)pyridin-2-yl]-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BNO5.Li/c1-12(2)22-18(23-13(3)4,24-14(5)6)16-9-7-8-15(19-16)17-20-10-11-21-17;/h7-9,12-14,17H,10-11H2,1-6H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWGLJYVSBVHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C2OCCO2)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BLiNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048030-50-7 | |
| Record name | Borate(1-), [6-(1,3-dioxolan-2-yl)-2-pyridinyl]tris(2-propanolato)-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048030-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



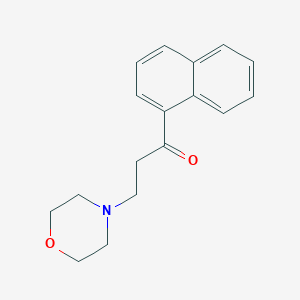
![1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1649692.png)

![N-[ethyl(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B1649695.png)
![3-[(3-methylthiophen-2-yl)methyl]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1649696.png)
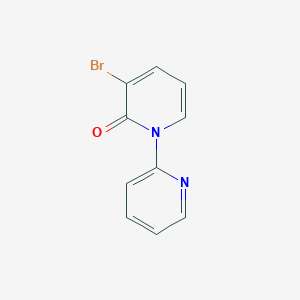

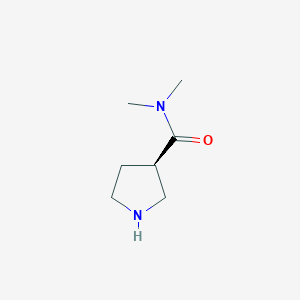

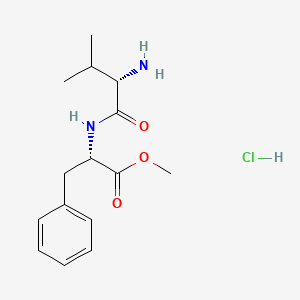
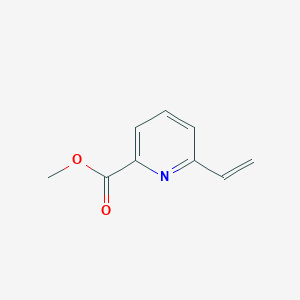
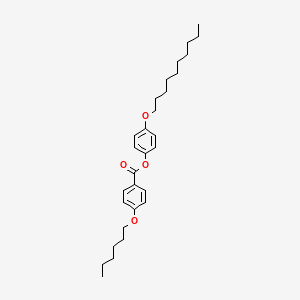
![2-[(2-Bromophenyl)sulfanyl]acetonitrile](/img/structure/B1649711.png)
